molecular formula C21H20N4O4S B2642663 methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 422273-85-6

methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

カタログ番号: B2642663
CAS番号: 422273-85-6
分子量: 424.48
InChIキー: KZGMIKKGLFTJGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative with a hybrid heterocyclic framework. Its structure integrates a quinazolinone core (4-oxo-3,4-dihydroquinazoline) substituted at position 2 with a benzimidazole-thioether moiety and at position 3 with a 2-methoxyethyl group. The 7-carboxylate ester enhances solubility and bioavailability, making it a candidate for pharmacological studies.

特性

IUPAC Name

methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-28-10-9-25-19(26)14-8-7-13(20(27)29-2)11-17(14)24-21(25)30-12-18-22-15-5-3-4-6-16(15)23-18/h3-8,11H,9-10,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGMIKKGLFTJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a quinazoline structure, which is known for its diverse pharmacological activities. The presence of sulfur and methoxyethyl groups enhances its solubility and bioavailability.

Structure Overview

ComponentDescription
Benzimidazole A bicyclic structure contributing to biological activity.
Quinazoline A fused ring system with known anti-cancer properties.
Thioether Linkage Enhances interaction with biological targets.
Methoxyethyl Group Improves solubility and pharmacokinetics.

Biological Activities

Research indicates that compounds within the quinazoline class exhibit a range of biological activities, including:

  • Anticancer Activity : Quinazolines have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal effects.
  • Anti-inflammatory Effects : Inhibition of inflammatory pathways, particularly in conditions like arthritis.
  • Neuroprotective Effects : Potential benefits in neurodegenerative diseases by modulating neuroinflammatory responses.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer progression (e.g., CK1δ) .
  • Modulation of Signaling Pathways : It could interfere with NFκB signaling, which plays a crucial role in inflammation and cancer .
  • Free Radical Scavenging : Quinazoline derivatives are known for their ability to scavenge free radicals, reducing oxidative stress .

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

  • Anticancer Studies :
    • A study demonstrated that quinazoline derivatives could significantly inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy :
    • Another investigation highlighted the antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting that modifications in the quinazoline structure could enhance activity .
  • Neuroprotective Research :
    • Research indicated that certain quinazoline derivatives could protect neuronal cells from oxidative damage, potentially useful in treating neurodegenerative diseases .

科学的研究の応用

Structure and Composition

The compound has a unique structure characterized by the presence of a benzimidazole moiety, a quinazoline core, and a thioether linkage. Its molecular formula is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S, indicating a relatively high molecular weight of approximately 388.44 g/mol.

Medicinal Chemistry

The primary application of methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate lies in its potential as an antitumor agent.

Case Studies:

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzimidazole derivatives are known to inhibit tubulin polymerization, which is critical for cancer cell proliferation.

Antimicrobial Properties

Studies have shown that derivatives of benzimidazole and quinazoline possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Studies:

  • In Vitro Studies : Experiments demonstrated that compounds featuring the benzimidazole scaffold exhibited substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

Case Studies:

  • Kinase Inhibition : Research on similar compounds has revealed their ability to inhibit protein kinases, which play a pivotal role in signal transduction pathways associated with cancer progression.

Neurological Applications

There is emerging interest in the neuroprotective effects of benzimidazole derivatives.

Case Studies:

  • Neuroprotection : Preliminary studies suggest that these compounds can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectiveness LevelReference
AnticancerHigh
AntimicrobialModerate
Enzyme InhibitionHigh
NeuroprotectionEmerging

Table 2: Synthesis Pathways

Step DescriptionReagents/ConditionsYield (%)
Condensation of benzimidazoleAldehyde + amine70
Thioether formationThiol + alkyl halide85
Cyclization to quinazolineBase-catalyzed reaction60

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of quinazoline, benzimidazole, and thioether functionalities. Below is a detailed comparison with analogous compounds based on structural motifs, synthesis routes, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Inferred Pharmacological Activity
Target Compound Quinazolinone Benzimidazole-thioether, 2-methoxyethyl, 7-carboxylate ~470 (estimated) Kinase inhibition, antimicrobial (hypothesized)
Imidazo[2,1-b][1,3]thiazole Derivatives () Imidazothiazole Ethyl acetate, hydroxylamine-derived substituents ~300–350 Broad-spectrum antimicrobial, anti-inflammatory
Methyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate () Benzoimidazole Oxadiazole, biphenyl, ethoxy ~520 Angiotensin receptor modulation (hypothesized)

Key Observations

Core Heterocycle Differences: The target compound’s quinazolinone core distinguishes it from imidazothiazole () and benzoimidazole () scaffolds. Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors), whereas imidazothiazoles are associated with antimicrobial activity .

Substituent Impact: The thioether linkage in the target compound may enhance metabolic stability compared to ether or ester linkages in analogues. The 2-methoxyethyl group in the target compound likely improves solubility over the ethoxy group in ’s compound, which may confer longer plasma half-life.

Synthesis Routes: highlights condensation reactions with hydroxylamine hydrochloride to introduce –NH– groups, a strategy applicable to the target compound for further derivatization .

Research Findings and Hypotheses

  • Pharmacokinetics : The target compound’s ester group (7-carboxylate) may facilitate passive diffusion across cell membranes, whereas ’s oxadiazole could limit permeability due to polarity.
  • In contrast, ’s derivatives may prioritize antimicrobial effects due to imidazothiazole’s historical use in antiparasitics .

Q & A

Basic: What synthetic strategies are commonly employed to prepare this quinazoline-benzimidazole hybrid?

Answer:
The synthesis typically involves multi-step reactions focusing on:

  • Thioether linkage formation : Reacting a benzimidazole-thiol derivative with a halogenated quinazoline intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bridge .
  • Quinazoline core construction : Cyclization of anthranilic acid derivatives with urea or thiourea, followed by functionalization at the 3-position with 2-methoxyethyl groups via alkylation .
  • Solvent-free methods : highlights Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) to fuse heterocycles efficiently, minimizing side reactions .

Key considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using ¹H/¹³C NMR to confirm regiospecific thioether bonding .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopic methods :
    • NMR : ¹H NMR identifies protons on the benzimidazole (δ 7.5–8.5 ppm) and quinazoline (δ 4.5–5.5 ppm for 2-methoxyethyl). 2D experiments (HSQC, HMBC) resolve overlapping signals .
    • FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and monitors degradation .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 453.12) .

Basic: What biological activities are hypothesized based on structural analogs?

Answer:

  • Anticancer potential : Benzimidazole-thioether derivatives in inhibit kinase pathways (e.g., EGFR) and induce apoptosis in vitro .
  • Antimicrobial activity : Similar imidazo[2,1-b]thiazoles in show MIC values <10 µM against Gram-positive bacteria via membrane disruption .
  • Anti-inflammatory effects : Quinazoline-4-one scaffolds ( ) modulate COX-2 and TNF-α in murine models .

Note : Preliminary assays (MTT, Western blot) are recommended to validate these hypotheses .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance reductive cyclization efficiency ( ), reducing byproducts .
  • Solvent optimization : achieved 85% yield under solvent-free Friedel-Crafts conditions, eliminating polarity mismatches .
  • Temperature control : Lowering reaction temperature to 60°C during thioether formation minimizes quinazoline hydrolysis .

Data-driven approach : Design a DOE (Design of Experiments) varying catalyst loading (1–5 mol%), solvent (DMF vs. DMSO), and time (12–48 h) to identify optimal parameters .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?

Answer:

  • Substituent variation :
    • Replace 2-methoxyethyl with bulkier groups (e.g., 2-ethoxyethyl) to enhance lipophilicity and blood-brain barrier penetration .
    • Modify the benzimidazole N-alkyl chain (e.g., methyl vs. propyl) to alter steric hindrance at the target binding site .
  • Bioisosteric replacement : Substitute the thioether with sulfoxide (S=O) to improve metabolic stability, as seen in ’s pyridine derivatives .

Validation : Test analogs in enzyme inhibition assays (e.g., kinase panels) and ADMET profiling (hepatic microsomes, Caco-2 permeability) .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). ’s triazole-thiazole hybrids showed π-π stacking with Phe723 and H-bonding with Thr766 .
  • MD simulations : Run 100-ns simulations (AMBER) to assess stability of the ligand-protein complex, focusing on RMSD and binding free energy (MM/PBSA) .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at C=O and hydrophobic regions near benzimidazole) using Schrödinger’s Phase .

Advanced: How can spectral data contradictions (e.g., NMR splitting) be resolved?

Answer:

  • Dynamic effects : Use variable-temperature NMR (VT-NMR) to distinguish conformational exchange (e.g., ring puckering in quinazoline) from impurities .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃O- group) to simplify splitting patterns in ¹H NMR .
  • 2D NMR : ROESY correlations confirm spatial proximity between benzimidazole C-H and quinazoline methyl groups, resolving stereochemical ambiguities .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Answer:

  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) against purified kinases .
  • Cellular assays : siRNA knockdown of suspected targets (e.g., EGFR) followed by rescue experiments confirms pathway involvement .
  • Proteomics : SILAC-based profiling identifies differentially expressed proteins post-treatment, highlighting apoptosis regulators (e.g., Bcl-2, caspase-3) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。